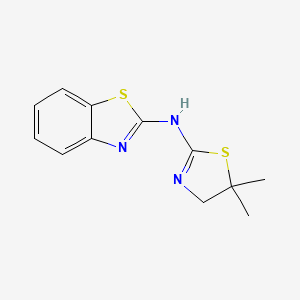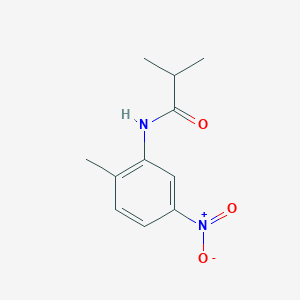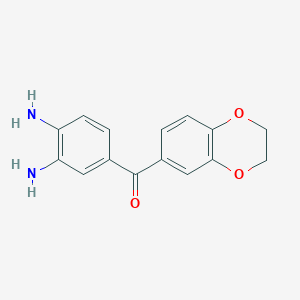
2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the isoindoline family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is believed that this compound targets specific signaling pathways that are involved in cell growth and survival, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately, cell death.
实验室实验的优点和局限性
One of the main advantages of using 2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline in lab experiments is its high potency and selectivity towards cancer cells. This compound has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on 2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline. One potential direction is to investigate the molecular targets and signaling pathways that are involved in the anti-cancer activity of this compound. Additionally, further studies are needed to optimize the synthesis method of this compound to improve its yield and purity. Another potential direction is to explore the potential applications of this compound in other fields of scientific research, such as neurodegenerative diseases and cardiovascular diseases. Overall, the research on 2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline holds great promise for the development of novel cancer therapeutics and other disease treatments.
合成方法
The synthesis of 2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline involves several steps. The first step is the preparation of 3-chloro-4-methoxyaniline, which is then reacted with 2,3-dimethylsuccinic anhydride to obtain the corresponding isoindoline derivative. The final product is obtained by demethylation of the methoxy group using boron tribromide. This synthesis method has been optimized to yield high purity and high yield of the final product.
科学研究应用
2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-11-6-13-9-19(10-14(13)7-12(11)2)15-4-5-17(20-3)16(18)8-15/h4-8H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAJTBNGNUSCPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(C2)C3=CC(=C(C=C3)OC)Cl)C=C1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5861255.png)
![N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-1-benzothiophene-3-carbohydrazide](/img/structure/B5861256.png)

![2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5861270.png)
![2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5861277.png)

![N-(5-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5861281.png)
![8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5861287.png)


![cyclopropyl[1-(2-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5861317.png)


![2-nitrobenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5861332.png)